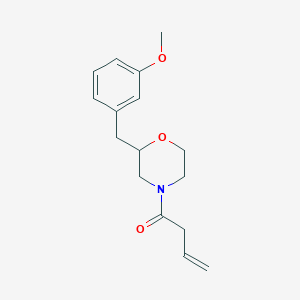![molecular formula C16H20N6 B6006583 N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Mécanisme D'action
BTK plays a critical role in B-cell receptor signaling, which is essential for B-cell development and function. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to inhibit B-cell proliferation and survival in preclinical studies. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has also been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine is a potent and selective inhibitor of BTK, making it an attractive target for the treatment of B-cell malignancies. However, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to cause dose-dependent toxicity in some preclinical studies.
Orientations Futures
Further research is needed to determine the optimal dosing and administration of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in vivo. In addition, the potential use of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in combination with other anti-cancer agents should be explored. Finally, the safety and efficacy of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in clinical trials should be evaluated in patients with B-cell malignancies.
Conclusion:
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine is a small molecule inhibitor that targets the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. Preclinical studies have shown that N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine inhibits BTK activity, leading to decreased B-cell proliferation and survival. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has the potential to be a promising therapeutic agent for the treatment of B-cell malignancies, but further research is needed to determine its optimal dosing, safety, and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine involves the reaction of 1-adamantylamine with 1H-1,2,4-triazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-chloro-4,6-dimethoxypyrimidine. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine inhibits BTK activity, leading to decreased B-cell proliferation and survival. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
N-[3-(1,2,4-triazol-1-yl)-1-adamantyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-2-18-14(19-3-1)21-15-5-12-4-13(6-15)8-16(7-12,9-15)22-11-17-10-20-22/h1-3,10-13H,4-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSKNOEYRLXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)NC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![6-(2-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6006541.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)

![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)